molecular formula C14H8Cl2N2O3 B1622670 Benzoyl chloride, 4,4'-azoxybis- CAS No. 47163-83-7

Benzoyl chloride, 4,4'-azoxybis-

Cat. No.: B1622670
CAS No.: 47163-83-7
M. Wt: 323.1 g/mol
InChI Key: XUIMVDBFLKARHD-UHFFFAOYSA-N
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Description

Benzoyl chloride, 4,4’-azoxybis-: is a chemical compound with the molecular formula C14H8Cl2N2O3. It is characterized by the presence of two benzoyl chloride groups connected by an azo linkage. This compound is known for its reactivity and is used in various chemical processes and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Laboratory Synthesis:

      Starting Materials: The synthesis of benzoyl chloride, 4,4’-azoxybis- typically begins with 4-aminobenzoic acid.

      Reaction with Thionyl Chloride: The 4-aminobenzoic acid is first converted to 4-aminobenzoyl chloride by reacting with thionyl chloride under reflux conditions.

      Diazotization: The 4-aminobenzoyl chloride is then diazotized using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.

      Coupling Reaction: The diazonium salt is coupled with another molecule of 4-aminobenzoyl chloride to form the azo linkage, resulting in benzoyl chloride, 4,4’-azoxybis-.

  • Industrial Production Methods:

      Solvent-Free Method: An industrial method involves the reaction of 4,4’-oxybisbenzoic acid with thionyl chloride in the absence of a solvent.

Chemical Reactions Analysis

Types of Reactions:

  • Hydrolysis:

      Reaction: Benzoyl chloride, 4,4’-azoxybis- reacts with water to produce hydrochloric acid and 4,4’-azoxybisbenzoic acid.

      Conditions: This reaction typically occurs at room temperature and is exothermic.

  • Esterification:

      Reaction: It reacts with alcohols to form esters.

      Conditions: The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed.

  • Amidation:

      Reaction: It reacts with amines to form amides.

      Conditions: This reaction is often performed in the presence of a base like triethylamine to absorb the hydrochloric acid byproduct.

Common Reagents and Conditions:

    Reagents: Thionyl chloride, sodium nitrite, hydrochloric acid, alcohols, amines, pyridine, triethylamine.

    Conditions: Reflux, low temperatures for diazotization, room temperature for hydrolysis and amidation.

Major Products:

    Hydrolysis: 4,4’-azoxybisbenzoic acid.

    Esterification: Esters of 4,4’-azoxybisbenzoic acid.

    Amidation: Amides of 4,4’-azoxybisbenzoic acid.

Mechanism of Action

Molecular Targets and Pathways:

Properties

IUPAC Name

(4-carbonochloridoylphenyl)-(4-carbonochloridoylphenyl)imino-oxidoazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2O3/c15-13(19)9-1-5-11(6-2-9)17-18(21)12-7-3-10(4-8-12)14(16)20/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUIMVDBFLKARHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)Cl)N=[N+](C2=CC=C(C=C2)C(=O)Cl)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50885900
Record name Benzoyl chloride, 4,4'-(1-oxido-1,2-diazenediyl)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50885900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

47163-83-7
Record name Benzoyl chloride, 4,4'-(1-oxido-1,2-diazenediyl)bis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047163837
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoyl chloride, 4,4'-(1-oxido-1,2-diazenediyl)bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoyl chloride, 4,4'-(1-oxido-1,2-diazenediyl)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50885900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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